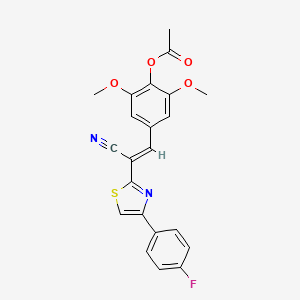![molecular formula C16H18N4O3S B2868237 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 906238-92-4](/img/structure/B2868237.png)
5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an intriguing compound belonging to the pyrimido[4,5-d]pyrimidine class, distinguished by a complex structure incorporating butylthio and furan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions
Formation of core structure: : Condensation of appropriate amines with pyrimidine derivatives.
Thiation step: : Introduction of the butylthio group via nucleophilic substitution using butanethiol in the presence of a base like sodium hydride.
Furan functionalization: : Incorporation of furan-2-yl group through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline the process, reducing reaction times and increasing efficiency. Stringent quality control measures are also implemented to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: : Converts the thio group to sulfoxide or sulfone.
Reduction: : Reduces the pyrimidine ring, altering its electronic properties.
Substitution: : Substitution reactions primarily occur at the furan ring or the butylthio group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents like N-bromosuccinimide for introducing halogens.
Major Products
Oxidation products: : 5-(butylsulfonyl)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Reduction products: : Varied reduced derivatives depending on the extent of reduction.
Substitution products: : Halogenated derivatives and other substituted analogs.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Utilized as a ligand in catalytic systems for organic transformations.
Material Science: : Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Molecular Probes: : Used as a fluorescent probe in biological assays.
Medicine
Drug Development: : Explored as a potential lead compound for the development of new therapeutic agents.
Diagnostics: : Utilized in diagnostic assays due to its unique chemical reactivity.
Industry
Pharmaceuticals: : Production of intermediates for complex drug molecules.
Mécanisme D'action
The mechanism by which 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects varies depending on its application. Commonly, it interacts with molecular targets such as enzymes or receptors, altering their activity. Pathways involved include:
Enzyme binding: : Binds to active sites, inhibiting or modulating enzyme activity.
Receptor interaction: : Engages with receptors to trigger downstream signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(butylthio)-5-(furan-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: : Similar structure but different substitution pattern, leading to varied reactivity.
7-(butylthio)-5-(furan-2-yl)-1,3-dimethylpyrimido[4,5-c]pyrimidine-2,4(1H,3H)-dione: : Positional isomer with distinct electronic properties.
Unique Aspects
5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
This is a snapshot of the multifaceted nature and utility of this compound. Curious to dig deeper into any specific section?
Propriétés
IUPAC Name |
5-butylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-4-5-9-24-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-6-8-23-10/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSWBVXKWRQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B2868155.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2868159.png)


![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)


![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)


